molecular formula C19H23N2O5P B11391640 Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11391640
M. Wt: 390.4 g/mol
InChI Key: LVCVBBALARISCC-UHFFFAOYSA-N
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Description

Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate is an organic compound with the molecular formula C19H23N2O5P It is a phosphonate ester that contains a benzyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate typically involves the reaction of diethyl phosphite with an appropriate oxazole derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 60°C, and may take several hours to complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. The reaction conditions are optimized to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The furan and oxazole rings play a crucial role in the binding process, while the phosphonate group can participate in various chemical reactions. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl)phosphonate
  • Diethyl (2-benzyl-5-[(2-furylmethyl)amino]-1,3-oxazol-4-yl)phosphonate

Uniqueness

Diethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N2O5P

Molecular Weight

390.4 g/mol

IUPAC Name

2-benzyl-4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H23N2O5P/c1-3-24-27(22,25-4-2)19-18(20-14-16-11-8-12-23-16)26-17(21-19)13-15-9-6-5-7-10-15/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

LVCVBBALARISCC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CO3)OCC

Origin of Product

United States

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